Cas no 39223-94-4 (2-chloro-6-nitro-1,3-benzoxazole)

2-Chloro-6-nitro-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with chloro and nitro functional groups at the 2- and 6-positions, respectively. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The chloro group offers a site for nucleophilic substitution, while the nitro group enhances electrophilic properties, facilitating further functionalization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a versatile building block. The compound is typically handled under controlled environments due to its potential sensitivity to heat and light.
2-chloro-6-nitro-1,3-benzoxazole structure
39223-94-4 structure
Product name:2-chloro-6-nitro-1,3-benzoxazole
CAS No:39223-94-4
MF:C7H3N2O3Cl
Molecular Weight:198.56332
MDL:MFCD11111727
CID:1091390
PubChem ID:10750488

2-chloro-6-nitro-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-nitrobenzo[d]oxazole
    • 2-chloro-6-nitro-1,3-benzoxazole
    • 2-Chlor-6-nitro-benzoxazol
    • 2-chloro-6-nitrobenzoxazole
    • 2-CHLORO-6-NITRO-BENZOXAZOLE
    • AB63677
    • BENZOXAZOLE, 2-CHLORO-6-NITRO-
    • CTK8I5627
    • SureCN9307873
    • 39223-94-4
    • BRDWSRCZYYPRQZ-UHFFFAOYSA-N
    • DB-149814
    • EN300-253928
    • MFCD11111727
    • SCHEMBL9307873
    • NS-02008
    • SY015430
    • AC8925
    • AKOS006307449
    • MDL: MFCD11111727
    • インチ: InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
    • InChIKey: BRDWSRCZYYPRQZ-UHFFFAOYSA-N
    • SMILES: O=[N+](C1=CC=C2N=C(Cl)OC2=C1)[O-]

計算された属性

  • 精确分子量: 197.9832197g/mol
  • 同位素质量: 197.9832197g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 71.8Ų

2-chloro-6-nitro-1,3-benzoxazole Security Information

  • 储存条件:Sealed in dry,2-8°C

2-chloro-6-nitro-1,3-benzoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D775909-1g
2-Chloro-6-nitrobenzoxazole
39223-94-4 95%
1g
$745 2023-05-12
Enamine
EN300-253928-0.25g
2-chloro-6-nitro-1,3-benzoxazole
39223-94-4 95%
0.25g
$782.0 2024-06-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C888897-1g
2-Chloro-6-nitrobenzoxazole
39223-94-4 97%
1g
2,925.00 2021-05-17
Alichem
A081000620-100mg
2-Chloro-6-nitrobenzo[d]oxazole
39223-94-4 98%
100mg
$2895.55 2023-09-02
Enamine
EN300-253928-0.05g
2-chloro-6-nitro-1,3-benzoxazole
39223-94-4 95%
0.05g
$714.0 2024-06-19
TRC
C611953-500mg
2-chloro-6-nitro-1,3-benzoxazole
39223-94-4
500mg
$ 365.00 2022-06-06
Chemenu
CM121918-1g
2-chloro-6-nitrobenzo[d]oxazole
39223-94-4 95%
1g
$*** 2023-05-30
Aaron
AR00CQDM-500mg
BENZOXAZOLE, 2-CHLORO-6-NITRO-
39223-94-4 97%
500mg
$62.00 2025-02-12
Enamine
EN300-253928-1g
2-chloro-6-nitro-1,3-benzoxazole
39223-94-4
1g
$850.0 2023-09-14
Enamine
EN300-253928-10g
2-chloro-6-nitro-1,3-benzoxazole
39223-94-4
10g
$6889.0 2023-09-14

2-chloro-6-nitro-1,3-benzoxazole 関連文献

2-chloro-6-nitro-1,3-benzoxazoleに関する追加情報

2-Chloro-6-Nitro-1,3-Benzoxazole (CAS No. 39223-94-4): A Comprehensive Overview

2-Chloro-6-nitro-1,3-benzoxazole (CAS No. 39223-94-4) is a heterocyclic aromatic compound with a benzoxazole ring system. This compound is characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position of the benzoxazole framework. The benzoxazole structure consists of a benzene ring fused to an oxazole ring, which contains one oxygen and one nitrogen atom. The substitution pattern of this compound makes it unique and valuable in various chemical and pharmaceutical applications.

The benzoxazole core is a well-known scaffold in organic chemistry, often used as a building block for the synthesis of bioactive molecules. The introduction of electron-withdrawing groups like the nitro group at the 6-position and the chlorine atom at the 2-position significantly alters the electronic properties of the molecule. These substituents can influence the compound's reactivity, stability, and biological activity, making it an interesting target for further research and development.

Recent studies have highlighted the potential of 2-chloro-6-nitro-1,3-benzoxazole in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing various bioactive compounds, including antifungal, antibacterial, and anticancer agents. For instance, modifications to this compound have led to derivatives with enhanced selectivity and potency against specific targets, such as enzymes involved in cancer cell proliferation.

In addition to its pharmaceutical applications, 2-chloro-6-nitro-1,3-benzoxazole has shown promise in materials science. Its aromaticity and heterocyclic nature make it suitable for use in organic electronics. Recent advancements have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to undergo various functionalization reactions further enhances its versatility in material design.

The synthesis of 2-chloro-6-nitro-1,3-benzoxazole typically involves multi-step reactions that include nitration, chlorination, and cyclization processes. These reactions require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these synthetic pathways to improve efficiency and reduce environmental impact.

From an analytical standpoint, 2-chloro-6-nitro-1,3-benzoxazole has been extensively studied using advanced spectroscopic techniques such as UV-vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These studies provide insights into its electronic structure, stability, and reactivity under different conditions.

In conclusion, 2-chloro-6-nitro-1,3-benzoxazole (CAS No. 39223-94-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique substitution pattern and reactivity make it a valuable tool for researchers aiming to develop novel compounds with enhanced biological or electronic properties.

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Amadis Chemical Company Limited
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